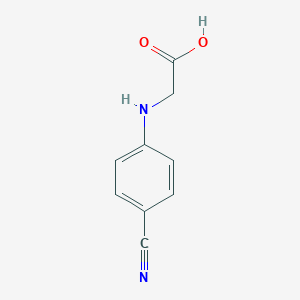

N-(4-Cyanophenyl)glycine

Description

Compound Identification and Nomenclature

The precise identification and naming of chemical compounds are fundamental in scientific discourse. This section details the various identifiers for N-(4-Cyanophenyl)glycine.

The systematically recognized name for this compound is this compound. nih.gov It is also commonly referred to by several synonyms in scientific literature and chemical databases. These alternative names are crucial for comprehensive literature searches and material sourcing. cymitquimica.comchemicalbook.com

| Identifier Type | Name |

| IUPAC Name | 2-(4-cyanoanilino)acetic acid |

| Synonym | 2-(4-Cyanophenylamino)acetic acid |

| Synonym | 4-(((Carboxy)methyl)amino)benzonitrile |

| Synonym | N-(p-Cyanophenyl)glycine |

| Synonym | [(4-Cyanophenyl)amino]acetic acid |

| Synonym | 2-(4-Cyanoanilino)acetic acid |

| Synonym | Dabigatran (B194492) etexilate Intermediate 2 |

A selection of common synonyms for this compound. cymitquimica.comchemicalbook.comscispace.compharmacompass.com

The Chemical Abstracts Service (CAS) has assigned the unique registry number 42288-26-6 to this compound. cymitquimica.comchemicalbook.comguidechem.com This number is a definitive identifier used globally to provide a single, reliable point of reference for the compound, regardless of the naming convention used. nih.govscispace.compharmacompass.comnih.govresearchgate.netmedchemexpress.com

The molecular formula of this compound is C₉H₈N₂O₂ . cymitquimica.comguidechem.com This formula indicates the elemental composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. Based on this composition, the calculated molecular weight of the compound is approximately 176.17 g/mol . cymitquimica.comguidechem.com

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

Fundamental molecular properties of this compound. cymitquimica.comguidechem.com

Research Context and Significance

This compound is primarily recognized for its utility as a specialized chemical building block and its application in the development of therapeutic agents.

This compound serves as a valuable intermediate in various organic synthesis pathways. nih.govcymitquimica.comchemicalbook.comguidechem.com Its bifunctional nature, containing both a carboxylic acid and a secondary amine attached to a cyanophenyl group, allows it to be a versatile precursor in the construction of more complex molecules.

A significant application is its role as a key intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. guidechem.comciac.jl.cn In this multi-step synthesis, this compound is acylated and subsequently undergoes cyclization and other transformations to form the final active pharmaceutical ingredient. researchgate.netciac.jl.cn The synthesis of this compound itself can be achieved through methods such as the reaction of 4-aminobenzonitrile (B131773) with bromoacetic acid or chloroacetic acid in water. chemicalbook.com The nitrile group on the phenyl ring is a key functional group that facilitates specific coupling reactions in these synthetic routes.

The structural framework of this compound has proven to be a valuable scaffold in the field of drug discovery and medicinal chemistry. nih.govscispace.comtcichemicals.com Beyond its use in anticoagulants, derivatives of this compound have been investigated for other therapeutic targets.

Notably, research has focused on the development of (4-Cyanophenyl)glycine derivatives as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govmdpi.com LSD1 is an enzyme implicated in the progression of certain cancers, such as acute myeloid leukemia (AML). nih.gov Inhibition of LSD1 is a promising therapeutic strategy, and studies have shown that modifying the this compound structure can lead to potent and selective inhibitors. nih.gov For instance, the development of a (4-cyanophenyl)glycinamide derivative resulted in a compound with a high binding affinity and cellular activity, representing a promising lead for further development. nih.gov The investigation into the binding mechanisms of these derivatives through molecular modeling and simulation has provided insights for designing more effective inhibitors. arxiv.org Preliminary studies have also suggested that derivatives of this compound may possess anti-inflammatory and analgesic properties, although this requires further investigation.

Emerging Applications in Materials Science and Catalysis

The distinct chemical functionalities of this compound have positioned it as a valuable component in the design and synthesis of advanced materials and catalytic systems. Its ability to act as a ligand for metal ions has opened up new avenues in coordination chemistry, leading to the creation of materials with unique structural and functional properties.

In the realm of materials science , this compound is particularly noted for its use in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional structures. The presence of both the carboxylate and nitrile groups in this compound allows it to bridge multiple metal centers, facilitating the formation of robust and porous frameworks. These MOFs are under investigation for a variety of applications, including gas storage and separation, owing to their high surface area and tunable pore sizes. For instance, research has explored its incorporation into manganese-based coordination polymers, demonstrating its role in forming one-dimensional chains with interesting magnetic properties. researchgate.netresearchgate.net

The field of catalysis also benefits from the unique properties of this compound and its derivatives. The compound itself can serve as a ligand in the development of new catalysts. Its derivatives have shown significant promise in various catalytic transformations. For example, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors for enzymes like Lysine-Specific Demethylase 1 (LSD1), which has potential therapeutic applications. nih.gov Furthermore, chiral derivatives of this compound have been employed as phase-transfer catalysts for the enantioselective alkylation of amino acid derivatives, achieving high yields and enantioselectivities. core.ac.uk This highlights the potential of this compound scaffold in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals.

The versatility of this compound as a synthon is also evident in its use as an intermediate in the synthesis of various organic compounds and specialty chemicals. cymitquimica.com Its application in the preparation of more complex molecules underscores its importance in synthetic organic chemistry. chemicalbook.comlookchem.com

Below is a table summarizing key applications and research findings related to this compound in materials science and catalysis:

| Application Area | Specific Use | Key Research Finding | References |

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) | Incorporation into MOFs for potential applications in gas storage and separation. | |

| Materials Science | Ligand for Coordination Polymers | Formation of one-dimensional manganese-based coordination polymers with notable magnetic properties. | researchgate.netresearchgate.net |

| Catalysis | Ligand in Catalyst Development | The compound's structure is suitable for developing novel catalytic systems. | |

| Catalysis | Enzyme Inhibition | Derivatives act as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). | nih.gov |

| Catalysis | Asymmetric Phase-Transfer Catalysis | Chiral derivatives serve as efficient catalysts for enantioselective alkylation reactions. | core.ac.uk |

| Organic Synthesis | Chemical Intermediate | Used in the synthesis of various organic compounds and specialty materials. | cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-cyanoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRQMXRCZULRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355883 | |

| Record name | n-(4-cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-26-6 | |

| Record name | N-(4-Cyanophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-cyanophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Cyanophenylamino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-CYANO-PHENYL)-GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Cyanophenyl)glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Reaction Engineering

Optimized Synthetic Protocols and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)glycine can be achieved through several routes, with nucleophilic substitution and condensation reactions being the most prominent. The optimization of reaction conditions such as temperature, pH, and catalyst systems is critical for maximizing yield and purity.

Nucleophilic Substitution Reactions

A primary method for synthesizing this compound involves the nucleophilic substitution of a haloacetic acid with 4-aminobenzonitrile (B131773). This approach is favored for its cost-effectiveness, utilizing readily available starting materials.

This reaction proceeds via the nucleophilic attack of the amino group of 4-aminobenzonitrile on the α-carbon of bromoacetic acid. The reaction is typically carried out in an aqueous medium with a base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed as a byproduct.

An optimized protocol involves a molar ratio of 1:1.2 of 4-aminobenzonitrile to bromoacetic acid. The reaction is heated to 100–110°C for approximately 3 hours. chemicalbook.com Following the reaction, the mixture is cooled, and the crude product is isolated by filtration. This initial product can achieve a purity of 97% with a yield of 92.8%. Further purification by conversion to its sodium salt and subsequent re-acidification with hydrochloric acid can elevate the purity to 99.1% with a final yield of 88%. chemicalbook.com

Precise control of pH and temperature is paramount in the synthesis of this compound to minimize the formation of side products. The reaction is exothermic, and maintaining a stable temperature between 100–110°C is crucial to prevent the formation of N-alkylated byproducts.

The pH of the reaction medium, controlled by the addition of a base like sodium bicarbonate, is essential for deprotonating the amine group of 4-aminobenzonitrile, thereby enhancing its nucleophilicity. After the reaction, the pH is adjusted to an acidic range (around 3) using hydrochloric acid to precipitate the final product from its salt form during the purification step. google.comgoogleapis.com This controlled precipitation is key to removing unreacted starting materials and inorganic salts, significantly improving the final purity of the product.

Condensation Reactions

An alternative synthetic route involves the condensation of an amine with a carbonyl compound, followed by reduction. This method offers a different pathway to this compound, often employing catalytic systems.

This method involves the reaction of 4-cyanoaniline (also known as 4-aminobenzonitrile) with glyoxalic acid. google.comgoogleapis.com The initial step is the formation of an imine intermediate, which is then subsequently reduced to form this compound. google.com This reductive amination process provides a direct route to the desired product.

A patented method describes the reaction of a 50% aqueous solution of glyoxalic acid with 4-cyanoaniline in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). google.comgoogleapis.com The reaction mixture is stirred at ambient temperature before being subjected to hydrogenation. google.comgoogleapis.com

The reduction of the imine intermediate formed from the condensation of glyoxalic acid and 4-cyanoaniline is efficiently carried out using a palladium on carbon (Pd/C) catalyst. google.comgoogleapis.com The reaction is conducted under hydrogen gas at a pressure of 10 atm. google.comgoogleapis.com The temperature is typically raised to 50°C and maintained for about 12 hours. google.comgoogleapis.com

The use of a 5% Pd/C catalyst has been shown to be effective. google.comgoogleapis.com Following the reaction, the catalyst can be recovered by filtration for potential reuse, which is economically advantageous due to the precious nature of palladium. google.comgoogleapis.com This catalytic hydrogenation process has demonstrated high yields, with reported purity levels exceeding 99%. google.comgoogleapis.com For instance, one protocol using methanol as a solvent reported a yield of 93% and a purity of 99.5%, while another using THF as the solvent achieved a 94.9% yield and 99.4% purity. google.comgoogleapis.com

Derivatization Strategies of the Glycine (B1666218) Moiety

The glycine portion of this compound offers opportunities for derivatization to modify the compound's properties or to facilitate subsequent reaction steps. One common strategy is esterification, which can enhance lipophilicity and potentially improve bioavailability in downstream applications. For instance, the formation of ethyl N-(4-cyanophenyl)glycinate is a key step in certain synthetic routes. lookchem.com This esterification is often achieved by reacting this compound with an alcohol in the presence of an acid catalyst.

Another derivatization involves the activation of the carboxylic acid group. This is frequently accomplished using reagents like N,N'-carbonyldiimidazole (CDI). ambeed.comgoogle.com This activation transforms the carboxylic acid into a more reactive species, facilitating amide bond formation with various amines. This strategy is central to the synthesis of more complex molecules where the glycine moiety serves as a scaffold. nih.gov

Derivatization Strategies of the Cyanophenyl Moiety

The cyanophenyl group also presents avenues for chemical modification, although these are less commonly explored in the direct synthesis of the parent compound. The cyano group can, in principle, be hydrolyzed to a carboxylic acid or reduced to an amine, significantly altering the electronic and structural properties of the molecule. However, these transformations are typically performed on related structures rather than on this compound itself.

More relevant are synthetic strategies that build the cyanophenyl glycine structure from a pre-functionalized aromatic ring. For example, starting with 4-aminoacetophenone allows for the introduction of the glycine side arm, while the acetyl group on the opposite side of the phenyl ring can be used for further modifications and cyclizations to create a diverse range of derivatives. nih.gov This approach highlights the versatility of the phenyl ring as a template for creating complex molecular architectures.

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of the synthesis of this compound is crucial for optimizing reaction conditions and improving yield and purity.

Elucidation of Reaction Intermediates

In processes involving the activation of the glycine's carboxylic acid, such as with CDI, an acylimidazolide intermediate is formed. This highly reactive species is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond. The characterization of these transient intermediates is often achieved through spectroscopic methods and by trapping experiments.

Kinetic Studies and Reaction Rate Determinants

The rate of synthesis is influenced by several factors, including temperature, pressure, and the concentration of reactants and catalysts. In the synthesis involving the hydrogenation of the imine intermediate, the reaction is typically conducted at elevated temperatures (e.g., 50°C) and pressures (e.g., 10 atm of hydrogen) to achieve a reasonable reaction rate. google.comgoogleapis.com The reaction progress is often monitored by HPLC to ensure the consumption of starting materials is below a certain threshold (e.g., 0.2%). google.comgoogleapis.com

The rate-determining step in such multi-step syntheses can vary. In some cases, the formation of the imine intermediate may be the slower step, while in others, the subsequent reduction could be rate-limiting. Kinetic studies help in identifying these bottlenecks, allowing for targeted process optimization.

Influence of Solvent Systems and Additives

Additives are also used to control the reaction environment and minimize side reactions. For example, the addition of a base like sodium carbonate, potassium carbonate, or sodium hydroxide (B78521) can be used to neutralize any acidic byproducts and, in the case of using an alcohol solvent, can reduce the extent of the competing esterification reaction. google.comgoogleapis.com The pH of the reaction mixture is another critical parameter, with a controlled pH (e.g., 8-9) often being necessary to minimize the formation of side products.

Process Optimization for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and product quality. A key objective is to develop a process that is not only high-yielding but also utilizes inexpensive and readily available raw materials, involves simple unit operations, and has low equipment requirements. google.com

One patented method highlights a process that starts with substituted aniline (B41778) and glyoxylic acid, materials that are both cheap and widely available. google.comgoogleapis.com The process involves a condensation reaction to form an imine, followed by a hydrogenation reduction step. This route is presented as being suitable for large-scale industrial production. google.com

Optimization of reaction conditions is paramount for industrial applications. This includes fine-tuning parameters such as temperature, reaction time, and pressure. For instance, a preferred temperature range for the reduction step is cited as 45-55°C, with a reaction time of 10-14 hours. googleapis.com The use of a palladium-on-carbon catalyst for the hydrogenation step is common, and the recycling of this precious metal catalyst is an important economic consideration on an industrial scale. google.comgoogleapis.com

Purification of the final product is another critical aspect of process optimization. A common procedure involves the formation of a sodium salt of the product, which can be dissolved in water. Subsequent acidification with an acid like hydrochloric acid precipitates the purified this compound as a solid. google.com This method of purification by conversion to a salt and re-acidification is effective in removing impurities. chemicalbook.com

The table below summarizes key parameters from a patented industrial-scale synthesis process. google.comgoogleapis.com

| Parameter | Value/Condition | Purpose |

| Starting Materials | 4-Cyanoaniline, Glyoxylic acid | Inexpensive and readily available |

| Catalyst | Palladium-on-carbon | For hydrogenation of the imine intermediate |

| Solvent | Methanol or THF | To dissolve reactants and facilitate the reaction |

| Temperature | 50°C (preferred range 45-55°C) | To ensure an optimal reaction rate |

| Pressure | 10 atm (Hydrogen) | For the reduction step |

| Reaction Time | 12 hours (preferred range 10-14 hours) | To ensure complete reaction |

| Additive | Sodium Carbonate | To reduce side reactions (e.g., esterification) |

| Purification | Conversion to sodium salt and re-acidification | To achieve high purity of the final product |

This optimized process is reported to yield this compound with high purity (e.g., 99.5%) and in high yield (e.g., 93%). google.comgoogleapis.com Such efficiency is crucial for the commercial viability of producing this important pharmaceutical intermediate.

Yield Enhancement and Purity Improvement Strategies

Strategies to improve the yield and purity of this compound primarily revolve around the selection of the synthetic route and the fine-tuning of reaction conditions. Two prominent methods are the condensation of 4-aminobenzonitrile with a glycine equivalent and the reductive amination of 4-aminobenzonitrile with glyoxylic acid.

One established method involves the nucleophilic substitution reaction between 4-aminobenzonitrile and bromoacetic acid in an aqueous medium. To enhance the yield, sodium bicarbonate is used as a base to facilitate the reaction. chemicalbook.com The reaction is typically run at an elevated temperature of 100–110°C for approximately three hours. chemicalbook.com This process can achieve a high initial yield of 92.8% with a corresponding HPLC purity of 97%. chemicalbook.com

A second advanced methodology is the catalytic hydrogenation of an imine intermediate formed from 4-aminobenzonitrile and glyoxylic acid. google.comgoogle.com This reductive amination is carried out using a palladium-carbon catalyst under hydrogen pressure. google.com Key parameters for high yield and purity include maintaining the temperature at around 50°C and a hydrogen pressure of 10 atm for 12 hours. google.com The use of methanol as a solvent is common, though it can lead to specific byproducts. google.com This route has been reported to produce yields as high as 95.2% with a purity of 99.4%. google.com

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Condensation Method | Reductive Amination Method |

|---|---|---|

| Reactants | 4-Aminobenzonitrile, Bromoacetic Acid chemicalbook.com | 4-Aminobenzonitrile, Glyoxylic Acid google.com |

| Solvent | Water chemicalbook.com | Methanol google.com |

| Catalyst/Base | Sodium Bicarbonate chemicalbook.com | Palladium-Carbon / Hydrogen google.com |

| Temperature | 100–110°C chemicalbook.com | 50°C google.com |

| Time | 3 hours chemicalbook.com | 12 hours google.com |

| Pressure | Atmospheric | 10 atm google.com |

| Reported Initial Yield | 92.8% chemicalbook.com | ~93-95.2% google.com |

| Reported Initial Purity | 97% (HPLC) chemicalbook.com | 99.4% (HPLC) google.com |

Purification Techniques and Efficiency

The purity of the final this compound product is paramount, particularly when it is used as an intermediate in pharmaceutical synthesis. google.com Various techniques are employed to purify the crude product obtained from synthesis.

For the condensation reaction of 4-aminobenzonitrile and bromoacetic acid, a common purification strategy involves converting the crude product into its sodium salt. chemicalbook.com This is achieved by using an aqueous solution of sodium bicarbonate. The salt is then re-acidified, typically with diluted hydrochloric acid, to precipitate the purified this compound. chemicalbook.com This process is highly effective, capable of increasing the HPLC purity from 97% to 99.1% while achieving a final yield of 88%. chemicalbook.com After precipitation, the product is filtered, washed with water, and dried under vacuum. chemicalbook.com

In the case of the reductive amination route, purification follows the catalytic reaction and addresses potential byproducts. google.com After the reaction, the palladium-carbon catalyst is first removed by filtration. google.com The resulting filtrate is concentrated, and the residue undergoes a hydrolysis step with sodium hydroxide solution to convert ester impurities back to the desired carboxylic acid. google.com Subsequently, the solution is cooled and acidified with hydrochloric acid to a pH of approximately 3, causing the purified product to precipitate. google.com This is then filtered, washed, and dried, resulting in a high purity of 99.5%. google.com For larger, industrial-scale batches, recrystallization from a solvent mixture like ethanol (B145695)/water is often preferred over column chromatography for higher throughput.

Table 2: Purification Efficiency for this compound

| Purification Method | Associated Synthesis Route | Initial Purity | Final Purity | Key Steps |

|---|---|---|---|---|

| Salt Formation and Re-acidification | Condensation | 97% (HPLC) chemicalbook.com | 99.1% (HPLC) chemicalbook.com | Conversion to sodium salt with NaHCO₃; Re-precipitation with HCl. chemicalbook.com |

| Post-hydrolysis Precipitation | Reductive Amination | Not specified, but contains ~20% ester byproduct. google.com | 99.5% (LC-MS) google.com | Catalyst filtration; Concentration; Alkaline hydrolysis of byproduct; Acidification with HCl to precipitate product. google.com |

| Recrystallization | General (Industrial Scale) | Varies | High | Dissolution in a suitable solvent (e.g., ethanol/water) and controlled crystallization. |

Byproduct Formation and Mitigation

A key challenge in reaction engineering is the management of byproduct formation. In the synthesis of this compound via reductive amination, the choice of solvent is critical. google.com When an alcohol such as methanol is used as the reaction solvent, a corresponding esterified impurity can be generated. google.com Reports indicate that this ester byproduct can form in significant amounts, potentially up to 20%. google.com

Table 3: Byproduct Management in this compound Synthesis

| Byproduct | Formation Context | Mitigation Strategy | Result |

|---|---|---|---|

| Esterified this compound | Reductive amination synthesis using an alcohol (e.g., methanol) as the solvent. google.com | Alkaline hydrolysis of the crude product mixture using aqueous sodium hydroxide before final acidification. google.com | The ester impurity is converted back to this compound, increasing overall yield and final product purity to >99%. google.com |

| Unreacted Starting Materials | General synthesis. | Optimization of reactant stoichiometry (e.g., 1.1:1 molar ratio). | Minimizes the presence of unreacted 4-aminobenzonitrile or other precursors in the crude product. |

Chemical Reactivity and Mechanistic Organic Chemistry

Reaction Pathways and Transformation Mechanisms

The reactivity of N-(4-cyanophenyl)glycine is dictated by the interplay of its functional groups. The electron-withdrawing nature of the para-cyano group influences the reactivity of the aniline-like nitrogen, while the glycine (B1666218) moiety offers classic amino acid reactions. vulcanchem.com

The cyano group (-C≡N) is a site of unsaturation and can undergo various nucleophilic addition and transformation reactions. Its strong electron-withdrawing properties enhance the electrophilicity of the carbon atom. vulcanchem.comsmolecule.com

Hydrolysis: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. Enzymatic hydrolysis using nitrilase enzymes is also a potential pathway for this transformation, which can be selective for the nitrile group while leaving other functionalities intact. researchgate.net

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in converting the cyano functionality into a basic amino group, significantly altering the molecule's chemical properties.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic systems. For instance, it can react with hydroxylamine (B1172632) to form an N-hydroxyamidine, which is a key intermediate in the synthesis of oxadiazoles. google.com

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Oxadiazole Formation | 1. NH₂OH 2. Acylating agent, cyclization | 1,2,4-Oxadiazole |

The carboxylic acid group (-COOH) is a key functional handle for derivatization, primarily through reactions at the carbonyl carbon. medchemexpress.com

Esterification: this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. chembk.com This reaction is often used to protect the carboxylic acid or to modify the compound's solubility and bioavailability. For example, reaction with ethanol (B145695) or methanol (B129727) yields ethyl N-(4-cyanophenyl)glycinate and methyl N-(4-cyanophenyl)glycinate, respectively. chembk.comaobchem.comchemcd.com

Amide Bond Formation (Amidation): The carboxylic acid can be activated and coupled with amines to form amide bonds. This is a cornerstone reaction in peptide synthesis and the creation of complex molecules. This compound is a crucial building block in the synthesis of dabigatran (B194492) etexilate, where its carboxylic acid is coupled with an amine intermediate to form a critical amide linkage. researchgate.net Common coupling agents like EDCI/HOBt can be used to facilitate this transformation. vulcanchem.com

| Reaction Type | Reagents | Product |

| Esterification | Ethanol (C₂H₅OH), Acid Catalyst | This compound ethyl ester chembk.com |

| Esterification | Methanol (CH₃OH), Acid Catalyst | This compound methyl ester aobchem.comchemcd.com |

| Amidation | Amine, Coupling Agent (e.g., EDCI) | N-substituted amide derivative researchgate.net |

The secondary amine (-NH-) linkage in this compound is nucleophilic and can participate in several important chemical transformations. medchemexpress.com

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. Such reactions can introduce further diversity into the molecular structure. mdpi.com Selective N-alkylation can be achieved under controlled pH conditions. dovepress.com

N-Acylation: The secondary amine can react with acyl chlorides or anhydrides to form N-acyl derivatives (amides). This reaction introduces a carbonyl group adjacent to the nitrogen, which can influence the molecule's electronic properties and conformational rigidity.

Reductive Amination: The secondary amine itself is often formed via a reductive amination pathway. The synthesis of this compound from 4-aminobenzonitrile (B131773) and glyoxylic acid proceeds through the formation of an imine intermediate, which is then reduced in situ. google.comgoogleapis.comgoogle.com

Synthetic Transformations Leading to Functionalized Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of functionalized derivatives through reactions involving its carboxylic acid and secondary amine functionalities.

The carboxylic acid group of this compound can be readily converted into esters and amides under standard conditions. Esterification, for example, can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. This transformation is significant as it can enhance the lipophilicity of the molecule, a property that can improve bioavailability in medicinal chemistry contexts.

Amide formation is another common transformation. For instance, this compound can be coupled with various amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). This method is employed in the synthesis of more complex molecules, including intermediates for pharmacologically active compounds.

A one-pot enantioselective synthesis of α-arylglycine methyl esters has been developed, which involves a domino ring-opening esterification (DROE) of an epoxide intermediate. nih.govacs.org While this specific example starts from different precursors, it demonstrates a sophisticated strategy for creating chiral ester derivatives of arylglycines. nih.govacs.org

Table 2: Examples of Ester and Amide Synthesis from this compound Derivatives

| Product Type | Reactants | Key Reagents/Conditions | Significance | Reference |

| Esters | This compound, Alcohol | Acid catalyst | Increases lipophilicity, potentially improving bioavailability. | |

| Amides | This compound, Amine | EDCI or HATU, DIPEA | Forms peptide bonds, used in the synthesis of complex molecules and drug intermediates. | |

| α-Arylglycine Methyl Esters | Aldehyde, (Phenylsulfonyl)acetonitrile, CHP, Aniline (B41778) | Organocatalyst (eQNU), Base, Methanol | Enantioselective synthesis of chiral amino acid esters. | nih.govacs.org |

This compound and its derivatives are valuable precursors for the synthesis of various cyclic structures. These cyclization reactions often lead to the formation of heterocyclic compounds with potential biological activity.

One notable application is in the synthesis of the dabigatran etexilate intermediate, where this compound undergoes cyclization with a phenylenediamine derivative. chemicalbook.comresearchgate.net This reaction typically involves the formation of an amidine, followed by an intramolecular cyclization to form a benzimidazole (B57391) ring system. researchgate.net

Furthermore, N-aryl glycine derivatives, including those structurally related to this compound, can undergo intramolecular Povarov reactions. This type of reaction, often promoted by an oxidant like Oxone, involves the cyclization of an alkyne-tethered N-aryl glycine ester or amide to produce quinoline-fused lactones and lactams. rsc.org These fused heterocyclic systems are of interest due to their presence in various natural products and pharmacologically active compounds. rsc.org Photocatalytic methods using blue LED light have also been explored for the intramolecular cyclization of N-aryl glycine cinnamyl ester derivatives to yield substituted quinoline-fused lactones. researchgate.net

Beyond the cyclization reactions mentioned above, this compound and its derivatives can be utilized in the construction of other heterocyclic systems. For example, derivatives of this compound can be used to synthesize azabenzimidazole intermediates. acs.org This process can involve the acylation of a diamine with an acid chloride derived from a phenoxyacetic acid, followed by cyclization in glacial acetic acid. acs.org

The photoreaction of related epoxy ketones, such as trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone, with amines can lead to the formation of 1,3-diones and β-hydroxy ketones, which can be precursors to other heterocyclic systems. acs.org Additionally, the Biginelli reaction, a multi-component reaction, has been used with 4-cyanobenzaldehyde (B52832) (a related cyanophenyl compound) to synthesize dihydropyrimidinones, demonstrating the utility of the cyanophenyl moiety in forming heterocyclic structures. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of N-(4-Cyanophenyl)glycine. researchgate.netnih.gov These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic behavior. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is pivotal to its chemical reactivity and is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

For 2-(4-Cyanophenylamino)acetic acid, a synonym for this compound, extensive quantum chemical calculations have been performed. researchgate.netnih.gov Using DFT with the 6-311++G(d,p) basis set, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively. researchgate.netnih.gov This results in a HOMO-LUMO energy gap of 4.9155 eV, which indicates a significant degree of charge transfer within the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. irjweb.com

The analysis of these frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com

| Parameter | Energy (eV) |

| HOMO | -6.2056 researchgate.netnih.gov |

| LUMO | -1.2901 researchgate.netnih.gov |

| HOMO-LUMO Gap | 4.9155 researchgate.netnih.gov |

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most probable sites for electrophilic and nucleophilic attack, thereby elucidating the molecule's reactivity. irjweb.com For this compound, computational studies have utilized methods like Natural Bond Orbital (NBO) analysis and Fukui functions to understand intramolecular interactions and identify reactive centers. researchgate.netnih.gov

NBO analysis explains the charge transfer or delocalization of charge due to intramolecular interactions. researchgate.netnih.gov This provides insight into the stability arising from hyperconjugative interactions and charge delocalization. Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the electron density distribution, highlighting the regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

These computational tools, in conjunction with frontier molecular orbital analysis, allow for the prediction of how this compound might behave in various chemical reactions. For instance, the electron-withdrawing nature of the cyano group and the aromatic ring influences the reactivity of the glycine (B1666218) moiety.

Basis Set Selection for Nitrile-Containing Systems

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the electronic wave function. numberanalytics.com For molecules containing nitrile groups, such as this compound, the selection of an appropriate basis set is crucial for obtaining reliable results.

Basis sets like the Pople-style 6-311+G(d,p) have been shown to be effective for nitrile-containing systems. This basis set is a split-valence triple-zeta set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens. wikipedia.org These additions are important for accurately describing the electron distribution in systems with lone pairs and pi-bonds, which are characteristic of the nitrile group.

The choice of basis set represents a compromise between computational cost and accuracy. umich.edu While larger basis sets generally provide more accurate results, they also require significantly more computational resources. numberanalytics.com For nitrile-containing compounds, it is important to use a basis set that can adequately describe the electronic structure of the cyano group to obtain meaningful predictions of properties like vibrational frequencies, electronic transitions, and reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a protein receptor at the atomic level. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Modeling

Molecular docking studies have been performed on 2-(4-Cyanophenylamino)acetic acid to investigate its potential biological activity by examining its interactions with protein targets. researchgate.netnih.gov These simulations predict the preferred binding orientation of the ligand within the active site of a protein and estimate the binding affinity. researchgate.netnih.gov

In one study, derivatives of (4-Cyanophenyl)glycine were developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia. nih.govacs.org In silico modeling approaches were used to guide the development of these inhibitors. nih.govacs.org For instance, a (4-cyanophenyl)glycinamide derivative showed significant inhibitory activity, with a dissociation constant (Kd) of 32 nM. nih.govacs.org

The binding mode of a related compound, [N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidine]acetic acid, with an antibody Fab fragment revealed specific interactions. ebi.ac.uk The electronegative cyano group was stabilized by a positively charged arginine residue, while the acetate (B1210297) group formed a hydrogen bond with a tyrosine residue. ebi.ac.uk Such detailed interaction models are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors.

Conformational Analysis and Stability Predictions

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For this compound, computational methods can predict the most stable conformations and the energy barriers between them.

The stability of this compound can be influenced by its solid-state packing and intermolecular interactions. While specific conformational analysis studies on the isolated molecule are not extensively reported in the provided context, the principles of computational chemistry suggest that methods like DFT can be used to optimize the geometry and identify low-energy conformers. The presence of the flexible glycine chain attached to the rigid cyanophenyl group allows for a range of possible conformations.

Furthermore, computational predictions of stability can be made. For example, the 4-cyanophenyl group is thought to enhance thermal stability compared to alkyl-substituted analogs due to aromatic conjugation. Accelerated stability testing, though an experimental technique, is often guided by computational predictions of degradation pathways, such as the hydrolysis of the nitrile group to an amide.

Applications in Medicinal Chemistry and Biological Sciences

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones. mdpi.com Its over-expression is implicated in various cancers, making it a significant target for therapeutic intervention. mdpi.comnih.gov Derivatives of N-(4-cyanophenyl)glycine have been identified as potent and reversible inhibitors of LSD1, offering a promising avenue for cancer therapy. acs.orgnih.gov

Derivatives of this compound function as reversible, FAD-competitive inhibitors of LSD1. researchgate.net Unlike irreversible inhibitors that form a covalent bond with the enzyme's flavin cofactor, these compounds bind non-covalently within the enzyme's active site. plos.org The mechanism involves the (4-cyanophenyl)glycinamide scaffold making key interactions within the catalytic pocket. This reversible inhibition prevents the demethylation of histone substrates, such as H3K4me1/2, leading to an accumulation of these methylated states and subsequent alterations in gene expression. mdpi.comnih.gov The inhibition of LSD1's catalytic activity has been shown to induce differentiation in cancer cells. acs.org

The inhibition of LSD1 has been demonstrated as a viable strategy to induce the differentiation of leukemia stem cells, particularly in Acute Myeloid Leukemia (AML). acs.orgnih.govmanchester.ac.uk In AML, the aberrant activity of LSD1 contributes to a block in cell differentiation, leading to the proliferation of malignant blast cells. By inhibiting LSD1, this compound derivatives can restore normal differentiation processes. manchester.ac.uk This targeted approach represents a promising therapeutic strategy for AML, moving beyond traditional cytotoxic chemotherapy. manchester.ac.uk Research has led to the development of specific (4-cyanophenyl)glycinamide derivatives that show significant efficacy in cellular biomarker assays relevant to AML. acs.orgnih.gov

Systematic modification of the this compound scaffold has been crucial in developing potent and selective LSD1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for effective inhibition.

Initial high-throughput screening identified lead compounds which were then optimized. A significant modification was the development of a (4-cyanophenyl)glycinamide scaffold. acs.orgnih.gov Further exploration of substitutions on this core structure led to the identification of compounds with high potency. For instance, compound 32 from one study, a derivative featuring a (4-cyanophenyl)glycinamide core, demonstrated a dissociation constant (Kd) of 32 nM and an EC50 of 0.67 μM in a cellular assay. acs.orgnih.govmanchester.ac.uk These studies underscore the importance of the cyanophenyl group and the glycine (B1666218) backbone in achieving high-affinity binding to the LSD1 active site. acs.org

Potency of this compound Derivatives against LSD1

| Compound | Modification | Kd (nM) | Cellular EC50 (μM) |

|---|---|---|---|

| GSK-690 (Lead Compound) | Initial Hit | - | - |

| Compound 29a | (4-cyanophenyl)glycinamide scaffold | - | - |

| Compound 32 | Optimized (4-cyanophenyl)glycinamide derivative | 32 | 0.67 |

Role as a Key Intermediate in Drug Synthesis

Beyond its direct role in inhibitor development, this compound is a critical intermediate in the multi-step synthesis of several commercially significant drugs. svaklifesciences.comchemicalbook.com Its bifunctional nature, containing both a carboxylic acid and a secondary amine, makes it a versatile building block in complex molecular constructions.

This compound is a crucial intermediate in the industrial synthesis of Dabigatran (B194492) Etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. google.comjustia.comresearchgate.net In the synthesis pathway, this compound is coupled with another complex intermediate, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). google.comgoogleapis.com This step forms an amide bond, incorporating the this compound structure into the growing backbone of the final drug molecule. The resulting compound then undergoes further reactions, including a cyclization to form the characteristic benzimidazole (B57391) core of Dabigatran. google.comresearchgate.net The cyano group is later converted into an amidine, which is essential for the drug's activity. justia.com

The use of this compound in the synthesis of Dabigatran provides insight into the molecular design of modern anticoagulants. nih.gov Dabigatran functions by directly binding to the active site of thrombin, a key enzyme in the blood coagulation cascade, thereby preventing the formation of fibrin (B1330869) clots. researchgate.net The portion of the Dabigatran molecule derived from this compound is instrumental in this process. After its chemical conversion in the final synthesis steps, the cyanophenyl group becomes a benzamidine (B55565) moiety. justia.comasianpubs.org This positively charged amidine group mimics the side chain of arginine, a natural substrate of thrombin, allowing it to fit into the S1 specificity pocket of the enzyme's active site. This specific and high-affinity binding is central to the drug's potent and selective anticoagulant effect. nih.gov Therefore, the structural features of this compound are foundational to the mechanism of action of the final therapeutic agent.

Investigation of Other Biological Activities

Anti-inflammatory and Analgesic Properties of Derivatives

The investigation into the therapeutic potential of this compound derivatives extends to their possible anti-inflammatory and analgesic activities. This interest is partly founded on the known biological roles of its parent amino acid, glycine. Glycine itself has been shown to possess anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Research indicates that glycine can exert these effects by modulating the expression of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response, in various cell types. nih.govresearchgate.net It has been observed to decrease the expression of pro-inflammatory cytokines while promoting anti-inflammatory cytokines, thereby mitigating the feedback loop of chronic inflammation. researchgate.net

While the foundational science of glycine suggests a rationale for exploring its derivatives for similar properties, the currently reviewed scientific literature does not provide specific studies on the anti-inflammatory or analgesic effects of derivatives of this compound. The development of novel analgesic peptides and anti-inflammatory agents is an active area of medicinal chemistry, but compounds derived directly from this compound have not been prominently featured in this specific context in the available research. nih.govmdpi.com

Opioid Receptor Selectivity Studies

The modulation of opioid receptors—mu (μ), delta (δ), and kappa (κ)—is a critical strategy in the development of potent analgesics. mdpi.com The selectivity of a compound for a specific receptor subtype is crucial, as it can determine the therapeutic efficacy and side-effect profile of a drug. researchgate.net Medicinal chemists synthesize and test novel compounds to assess their binding affinity (often expressed as the inhibition constant, Ki) and functional activity at each receptor type. researchgate.netnih.gov High selectivity for the mu-opioid receptor (MOR), for instance, is characteristic of many potent analgesics like morphine. researchgate.net

Despite the extensive research into novel opioid receptor ligands, studies specifically detailing the evaluation of this compound or its derivatives for opioid receptor selectivity were not identified in the reviewed literature. Research in this area is focused on diverse chemical scaffolds, from complex peptides to fentanyl analogs, with the goal of achieving desired selectivity and functional profiles (e.g., agonist, antagonist, or biased agonist). nih.govku.eduku.edu However, the (4-cyanophenyl)glycine framework has not emerged as a significant scaffold in these particular studies.

Amino Acid Derivative Research in Ergogenic Supplementation

This compound is a derivative of the amino acid glycine. medchemexpress.com As a class, amino acids and their derivatives have been widely utilized and studied as ergogenic supplements in sports nutrition. medchemexpress.comsemanticscholar.org The scientific premise for their use is based on their potential to influence anabolic hormone secretion, provide fuel for exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage. medchemexpress.com

Nutritional ergogenic aids are primarily investigated for their role in enhancing physical performance by affecting energy metabolism, stimulating protein synthesis to increase muscle mass, or acting on the central nervous system. paulogentil.com However, research into the specific ergogenic effects of individual amino acids has yielded mixed results. nih.gov For instance, while glycine is a precursor for creatine (B1669601), studies have suggested that glycine supplementation does not possess the same ergogenic potential as direct creatine supplementation. nih.gov The research on metabolic by-products of amino acid metabolism is considered to be in its early stages, with findings often being equivocal. nih.gov Therefore, while this compound falls into a category of compounds of interest for ergogenic research, specific studies validating its efficacy for this purpose are not available.

Protein-Ligand Binding and Interaction Studies

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor or other binding sites. nih.gov This method provides critical data on receptor density (Bmax) and the affinity of a ligand for its target (dissociation constant, Kd). perceptive.com Competition binding assays, a common variant, are used to determine the affinity of an unlabeled compound (like this compound or its derivatives) by measuring its ability to displace a radiolabeled ligand from its target. nih.govspringernature.com The result is often expressed as an IC50 value, which can be converted to an inhibition constant (Ki). springernature.com

This technique is essential for characterizing the potency and selectivity of new chemical entities. For example, in the development of derivatives of (4-cyanophenyl)glycine as inhibitors of Lysine Specific Demethylase 1 (LSD1), biophysical assays were used to determine the binding affinity. manchester.ac.ukresearchgate.net One lead compound, a (4-cyanophenyl)glycinamide derivative, was found to have a high affinity for LSD1. manchester.ac.ukresearchgate.net

| Derivative | Target | Binding Affinity (Kd) |

| Compound 32 | LSD1 | 32 nM |

This table shows the binding affinity of a (4-cyanophenyl)glycinamide derivative (Compound 32) for its target, Lysine Specific Demethylase 1 (LSD1), as determined by biophysical assays. Data sourced from research on reversible LSD1 inhibitors. manchester.ac.ukresearchgate.net

Such assays are versatile and can be applied to various biological targets, including G protein-coupled receptors like the glycine site on NMDA receptors. nih.govnih.gov

X-ray Crystallography of Protein-Compound Adducts

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins. nih.gov When a ligand is bound to a protein, this technique can reveal the precise atomic details of the protein-compound adduct. nih.gov This information is invaluable for understanding the molecular basis of a compound's activity and is a cornerstone of structure-based drug design. nih.gov

The process involves growing a high-quality crystal of the protein in complex with the ligand of interest. The crystal is then exposed to an X-ray beam, producing a diffraction pattern. By analyzing this pattern, scientists can calculate an electron density map and build an atomic model of the protein-ligand complex. nih.gov This model can show the specific amino acid residues involved in binding, the orientation of the ligand in the active site, and any conformational changes in the protein upon binding.

While derivatives of this compound have been developed as potent inhibitors of enzymes like LSD1, published X-ray crystal structures of these specific adducts were not found in the reviewed literature. manchester.ac.ukresearchgate.net The development of these inhibitors did, however, involve in silico modeling approaches, which rely on structural hypotheses for how the compound might bind. manchester.ac.ukresearchgate.net An experimental crystal structure would be the next critical step to validate these models and guide the rational design of next-generation compounds with improved potency and selectivity.

Applications in Materials Science and Advanced Catalysis

Precursor in Carbon Nitride Synthesis

Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor that has garnered significant attention for its potential in photocatalysis, particularly for hydrogen evolution from water. However, the efficiency of pure g-C₃N₄ is often limited by factors such as rapid recombination of charge carriers and a limited number of active sites. Recent research has identified N-(4-Cyanophenyl)glycine as a key precursor in a novel strategy to overcome these limitations through "vacancy engineering."

Generation of Electron-Deficient Nitrogen Vacancies in Graphitic Carbon Nitride

Vacancy engineering is a strategic approach to modify the electronic structure and enhance the photocatalytic performance of materials. In the context of graphitic carbon nitride, introducing nitrogen vacancies (Nᵥ) has been shown to be particularly effective. Scientists have developed a one-step pyrolysis method using this compound (NCyPG) and urea (B33335) to construct graphitic carbon nitride with engineered nitrogen vacancies (NᵥCN). Current time information in Bangalore, IN.

During the high-temperature pyrolysis process, the NCyPG precursor facilitates the creation of electron-deficient nitrogen vacancies within the g-C₃N₄ structure. Current time information in Bangalore, IN. The introduction of these vacancies disrupts the π-conjugated network of the material. Current time information in Bangalore, IN. Spectroscopic analysis confirms these structural changes. For instance, in the NᵥCN material, the binding energy peak corresponding to the N=C-N bond shifts, indicating a reduction in the electron density of nitrogen atoms around these bonds. Current time information in Bangalore, IN. Conversely, there is an increase in electron density around the carbon atoms. Current time information in Bangalore, IN. This engineering of the material at the atomic level is crucial for tuning its electronic and optical properties. The successful creation of these vacancies is evidenced by a decrease in the nitrogen-to-carbon (N/C) atomic ratio in the final material compared to pure graphitic carbon nitride. Current time information in Bangalore, IN.

Impact on Photocatalytic Hydrogen Evolution

The creation of electron-deficient nitrogen vacancies using this compound as a precursor has a profound and positive impact on the photocatalytic hydrogen (H₂) evolution reaction. These vacancies act as localized electron-capturing sites, which significantly improves the separation and migration of photogenerated charge carriers and reduces the rate of their recombination—a major limiting factor in photocatalysis. Current time information in Bangalore, IN.

The engineered NᵥCN material exhibits enhanced visible-light absorption compared to pure graphitic carbon nitride. Current time information in Bangalore, IN. This is attributed to the creation of the electron-deficient vacancies which modulate the electronic configuration of the material, causing a red-shift in its absorption edge and allowing it to utilize a broader spectrum of visible light. Current time information in Bangalore, IN.

The practical outcome of these engineered properties is a dramatic increase in photocatalytic efficiency. Research demonstrates that the optimized NᵥCN photocatalyst can achieve a maximum H₂ production rate of 1632.0 μmol h⁻¹ g⁻¹, which is nearly five times greater than that of pure graphitic carbon nitride (327.5 μmol h⁻¹ g⁻¹). Current time information in Bangalore, IN. This highlights the critical role of this compound in creating highly efficient, next-generation photocatalysts. Furthermore, these materials have shown excellent stability and reusability over multiple cycles. Current time information in Bangalore, IN.

Table 1: Comparison of Photocatalytic Hydrogen Evolution

| Photocatalyst | Precursors | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) | Enhancement Factor |

|---|---|---|---|

| Pure CN | Urea | 327.5 | 1x |

| NᵥCN-3 (Optimal) | Urea, this compound | 1632.0 | ~5x |

Data sourced from a study on photocatalytic hydrogen evolution over engineered graphitic carbon nitride nanosheets. Current time information in Bangalore, IN.

Role in Polymer and Dye Production

This compound serves as a valuable building block and intermediate in the chemical industry, including in the production of polymers and dyes. chemicalbook.comenvironmentclearance.nic.in Its classification by chemical suppliers under categories such as "Dyes and Pigments" and "Polymer Semiconductor Monomers" indicates its utility in these fields. ambeed.com

The structure of this compound, combining a reactive glycine (B1666218) unit with a functional cyanophenyl group, makes it a suitable precursor for more complex molecules. In the context of polymers, N-substituted glycines are foundational units for creating peptoids, a class of polymers with significant potential in materials science and medicinal chemistry. nih.gov While direct polymerization of this compound into bulk polymers is not widely documented, its derivatives are of interest. For example, N-phenyl glycine, a related compound, is known to act as an initiator in the photopolymerization of certain monomers. rsc.org

In dye synthesis, N-substituted glycine derivatives are used in the production of indigoid dyes. google.com An environmental clearance report for a chemical production facility lists "4-Cyano phenyl glycine" as a dye intermediate, specifically for the synthesis of Dabigatran (B194492) intermediates, underscoring its industrial relevance. environmentclearance.nic.in

Development of Artificial Metalloenzymes

Artificial metalloenzymes are hybrid catalysts that combine the reactivity of a synthetic metal complex with the high selectivity of a protein scaffold. This field aims to create novel catalysts that can perform reactions not seen in nature.

While direct incorporation of the this compound molecule into an artificial metalloenzyme has not been extensively reported in the available literature, the cyanophenyl motif itself is relevant to this area of research. For instance, diruthenium-based artificial metalloenzymes have been created where the metal center is supported by ligands such as N,N'-bis(4-cyanophenyl)formamidinate. ucm.es This related compound shares the key structural feature of a cyanophenyl group, which can influence the electronic properties and catalytic activity of the metal center. The development of such catalysts suggests that the electronic characteristics provided by cyanophenyl-containing ligands are of interest for tuning the reactivity of these complex systems. ucm.es However, the specific role of this compound as a direct building block for these sophisticated catalysts remains an area for future exploration.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in N-(4-Cyanophenyl)glycine.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds present. The key functional groups and their expected characteristic absorption bands are the nitrile, the carboxylic acid, the secondary amine, and the aromatic ring.

Based on established principles of IR spectroscopy, the following table outlines the expected absorption peaks for this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2220 - 2260 | Medium |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Secondary Amine | N-H stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1475 - 1600 | Medium to Weak |

Note: The table presents expected ranges for characteristic IR absorptions. Actual values may vary based on the sample preparation and instrument.

The presence of a sharp, medium-intensity peak around 2220-2260 cm⁻¹ is a clear indicator of the nitrile group. The carboxylic acid is identified by a very broad absorption in the 2500-3300 cm⁻¹ region due to O-H hydrogen bonding, which often overlaps with C-H stretching frequencies, and a strong, sharp peak for the carbonyl (C=O) stretch between 1700-1730 cm⁻¹. The N-H stretch of the secondary amine is expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations are found in the 1475-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In proton NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton framework. For this compound, the expected signals in a typical deuterated solvent like DMSO-d₆ would be:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 7.7 | Doublet | 2H | Protons ortho to the nitrile group |

| Aromatic Protons | 6.6 - 6.8 | Doublet | 2H | Protons meta to the nitrile group |

| Methylene (B1212753) Protons | ~4.0 | Singlet/Doublet | 2H | -CH₂- group |

| Amine Proton | Variable | Broad Singlet | 1H | -NH- proton |

| Carboxylic Acid Proton | >10 | Broad Singlet | 1H | -COOH proton |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The multiplicity of the methylene protons may appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. In research settings, ¹³H and ¹³C NMR spectra are often recorded on spectrometers operating at frequencies such as 300 MHz. manchester.ac.uk

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Carbonyl | ~170 |

| Aromatic Carbon (attached to CN) | ~105 |

| Aromatic Carbon (attached to N) | ~150 |

| Aromatic Carbons (CH) | 115 - 135 |

| Nitrile Carbon | ~120 |

| Methylene Carbon | ~45 |

Note: These are estimated chemical shift ranges for the carbon atoms in this compound.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

For this compound (molecular weight: 176.17 g/mol ), analysis using a soft ionization technique like Electrospray Ionization (ESI) is common. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Research has reported the detection of the [M+H]⁺ ion at an m/z of 177.3.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the structure. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of H₂O: Resulting in a fragment ion at m/z 159.

Loss of COOH: Resulting in a fragment ion at m/z 131.

Cleavage of the N-C bond: Leading to fragments corresponding to the cyanophenylamino moiety and the glycine (B1666218) fragment.

The following table summarizes the expected key ions in the ESI-MS spectrum of this compound.

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 177.06 | 177.3 | Protonated molecular ion |

| [M+Na]⁺ | 199.04 | - | Sodiated adduct (often observed) |

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity and yield in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and determining the yield of its synthesis. A common approach involves reversed-phase chromatography. While specific validated methods for this compound are proprietary to various research labs, a typical method would involve the following parameters:

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% of the same acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV spectrophotometry at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C |

The purity of this compound is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the peak corresponding to this compound in a complex mixture and for detecting and identifying impurities, even at trace levels.

In a research context, an LC-MS system such as a Waters Acquity UPLC with a BEH C18 column might be employed. manchester.ac.uk The eluent from the HPLC is directed into the mass spectrometer's ion source (typically ESI), where the molecules are ionized. The mass spectrometer then analyzes the m/z of the ions. By monitoring for the specific m/z of the protonated this compound ([M+H]⁺ = 177.1), a highly selective and sensitive chromatogram can be generated. This is particularly useful for analyzing crude reaction mixtures and for method development and validation in pharmaceutical and chemical research.

X-ray Crystallography for Solid-State Structure

Furthermore, X-ray crystallography reveals crucial details about the packing of molecules within the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions are fundamental to understanding the physical properties of the solid, including its melting point, solubility, and stability.

While the application of this technique to this compound would yield invaluable insights into its solid-state structure and intermolecular interactions, a search of available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific data on its unit cell parameters, space group, and detailed molecular geometry from an X-ray diffraction study cannot be presented.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research could focus on developing greener synthetic routes for N-(4-Cyanophenyl)glycine. This might involve the use of more environmentally benign solvents, exploring enzymatic catalysis to form the C-N bond, or developing continuous flow processes to improve efficiency and reduce waste compared to traditional batch manufacturing.

Rational Design of Derivatives with Tuned Biological Specificity

The success of the this compound scaffold in targeting LSD1 opens avenues for its use in designing inhibitors for other enzymes. nih.govmanchester.ac.uk Computational modeling and structure-activity relationship (SAR) studies could be employed to rationally design new derivatives with high potency and selectivity for other epigenetic targets or different classes of enzymes, potentially leading to new therapeutic agents for a range of diseases.

Exploration of New Catalytic Applications

The molecule's structure, containing both an acidic and a basic site along with a coordinating nitrile group, suggests potential as a ligand in coordination chemistry. Metal complexes of this compound or its derivatives could be investigated for catalytic activity, for example, in asymmetric synthesis, where the chiral environment of a resolved amino acid derivative could induce stereoselectivity.

Advanced Materials Integration and Nanotechnology

An underexplored area is the integration of this compound into advanced materials. Its rigid aromatic structure and multiple coordination sites (carboxylate, amine, and nitrile) make it a viable candidate as an organic linker for creating novel metal-organic frameworks (MOFs). nih.gov Such MOFs could be explored for applications in gas storage, separation, or as drug delivery vehicles. researchgate.net Furthermore, its incorporation into polymers could yield materials with tailored thermal or electronic properties.

Q & A

Q. What are the optimized synthetic protocols for N-(4-Cyanophenyl)glycine, and how do reaction conditions influence yield?